

Pathophysiology of enteric yersiniosis caused by *Y. enterocolitica*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Yersiniose*

Cat. No.: B611877

[Get Quote](#)

An In-depth Technical Guide to the Pathophysiology of Enteric Yersiniosis Caused by *Yersinia enterocolitica*

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yersinia enterocolitica is a significant foodborne Gram-negative pathogen responsible for the gastrointestinal disease yersiniosis. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pathophysiology of enteric yersiniosis. It details the intricate strategies employed by the bacterium to colonize the host, invade intestinal tissues, and subvert the innate and adaptive immune systems. Key virulence factors, particularly the Type III Secretion System (T3SS) and its effector proteins (Yops), are discussed in detail. This document also includes quantitative data from relevant studies, detailed experimental protocols for key assays, and visual diagrams of critical pathways to serve as a resource for researchers and professionals in the field of infectious diseases and drug development.

Introduction to *Yersinia enterocolitica*

Yersinia enterocolitica is a coccobacillus belonging to the family Enterobacteriaceae. It is a heterogeneous species with pathogenic strains being a primary cause of yersiniosis, an illness typically characterized by diarrhea, abdominal pain, and fever.^{[1][2][3]} While infections are often self-limiting, they can lead to more severe complications such as mesenteric

lymphadenitis, which can mimic appendicitis, and in rare cases, life-threatening septicemia, particularly in immunocompromised individuals or those with iron-overload conditions.[1][2][4] The primary transmission route to humans is the consumption of contaminated food, especially raw or undercooked pork, as swine are a major reservoir for pathogenic strains.[1][5]

The pathogenesis of *Y. enterocolitica* is a sophisticated, multi-stage process that relies on a suite of chromosomally and plasmid-encoded virulence factors.[6][7][8] A 65-70 kb virulence plasmid (pYV) is a hallmark of pathogenic strains and is essential for systemic infection and immune evasion.[7][8] This plasmid encodes the critical Type III Secretion System (T3SS) and its associated effector proteins, the Yersinia outer proteins (Yops).[8][9][10] Understanding the intricate interplay between these bacterial factors and the host's immune defenses is paramount for the development of novel therapeutic and preventative strategies.

Pathogenesis: A Stepwise Invasion

The infection process begins with ingestion and culminates in the colonization of deep lymphoid tissues, a journey marked by the bacterium's ability to overcome multiple host barriers.

Survival, Adhesion, and Invasion of the Intestinal Mucosa

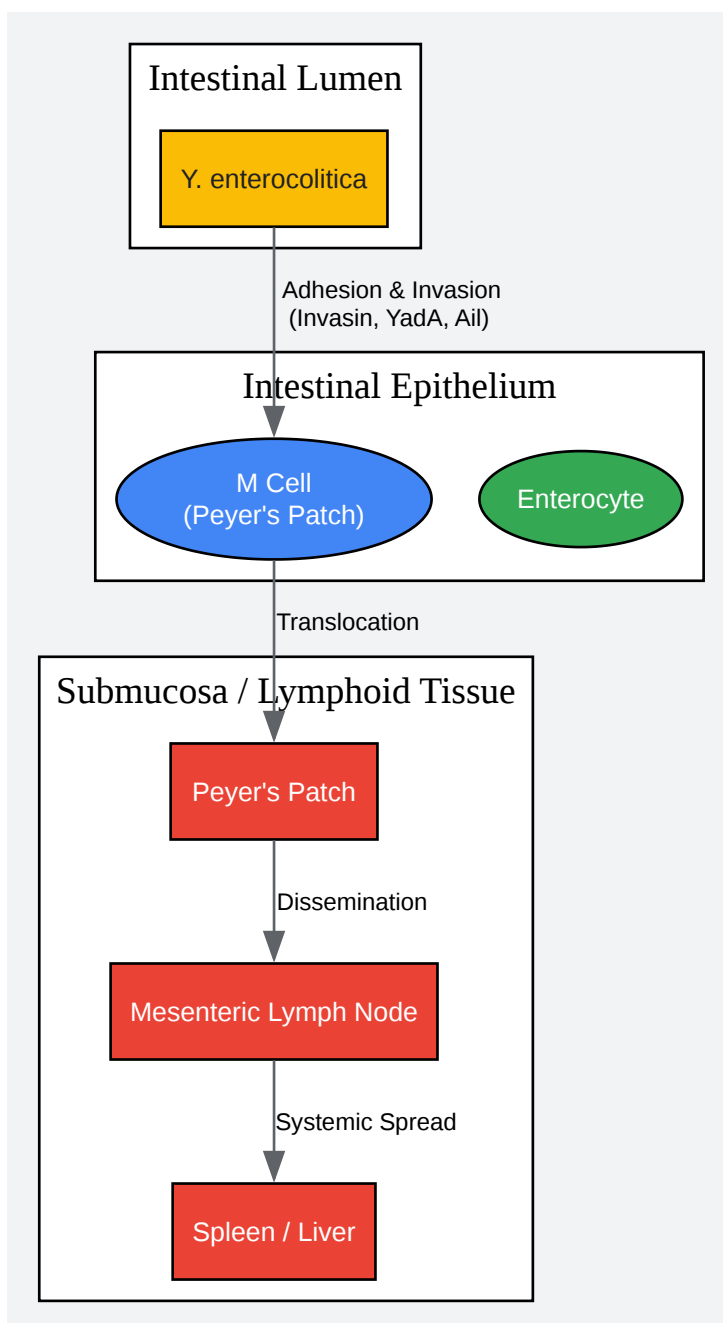
Following ingestion of contaminated food or water, *Y. enterocolitica* must first survive the acidic environment of the stomach, a feat aided by the production of enzymes that can raise the local pH.[5] Upon reaching the small intestine, the bacteria utilize flagella for motility to navigate towards the intestinal wall.[5][11]

The initial and critical step in colonization is adherence to and invasion of the intestinal epithelium. This is primarily targeted at Microfold cells (M cells) located within the follicle-associated epithelium (FAE) of Peyer's patches, which are lymphoid nodules in the terminal ileum.[1][5][7][11][12] This process is mediated by several key outer membrane proteins:

- Invasin (Inv): A chromosomally encoded 103-kDa protein that binds with high affinity to $\beta 1$ -integrin receptors on the surface of M cells.[1][12][13] This interaction triggers host cell signaling, leading to cytoskeletal rearrangements and the uptake of the bacterium into the M cell.[1][14]

- YadA (Yersinia Adhesin A): A pYV-encoded adhesin that forms a fibrillar matrix on the bacterial surface.^[7] Unlike the specific binding of Invasin, YadA mediates adhesion to a broader range of host cell receptors, often indirectly by binding to extracellular matrix proteins like collagen and fibronectin, which in turn bind to host cell integrins.^[15]
- Ail (Attachment-Invasion Locus): A chromosomally encoded outer membrane protein that contributes to adhesion and invasion and also plays a role in resistance to complement-mediated lysis by the host's innate immune system.^{[5][13]}

Once across the epithelial barrier via M cells, *Y. enterocolitica* is deposited into the underlying Peyer's patches.^{[1][5][7]} From here, the bacteria can disseminate to the mesenteric lymph nodes, and in systemic infections, to the liver and spleen.^{[7][11][12]}



[Click to download full resolution via product page](#)

Caption: Overview of *Y. enterocolitica* invasion and dissemination.

The Type III Secretion System: A Molecular Syringe

The cornerstone of *Yersinia*'s ability to evade the host immune system is the Type III Secretion System (T3SS), encoded on the pYV plasmid.[8][9] This complex apparatus, often described as a molecular syringe or injectisome, forms a channel that extends from the bacterial

cytoplasm directly into the cytosol of a target host cell.[5][16][17] This allows for the direct translocation of bacterial effector proteins, the Yops, into the host cell, where they can manipulate cellular processes with high specificity and efficiency.[8][9][10][16]

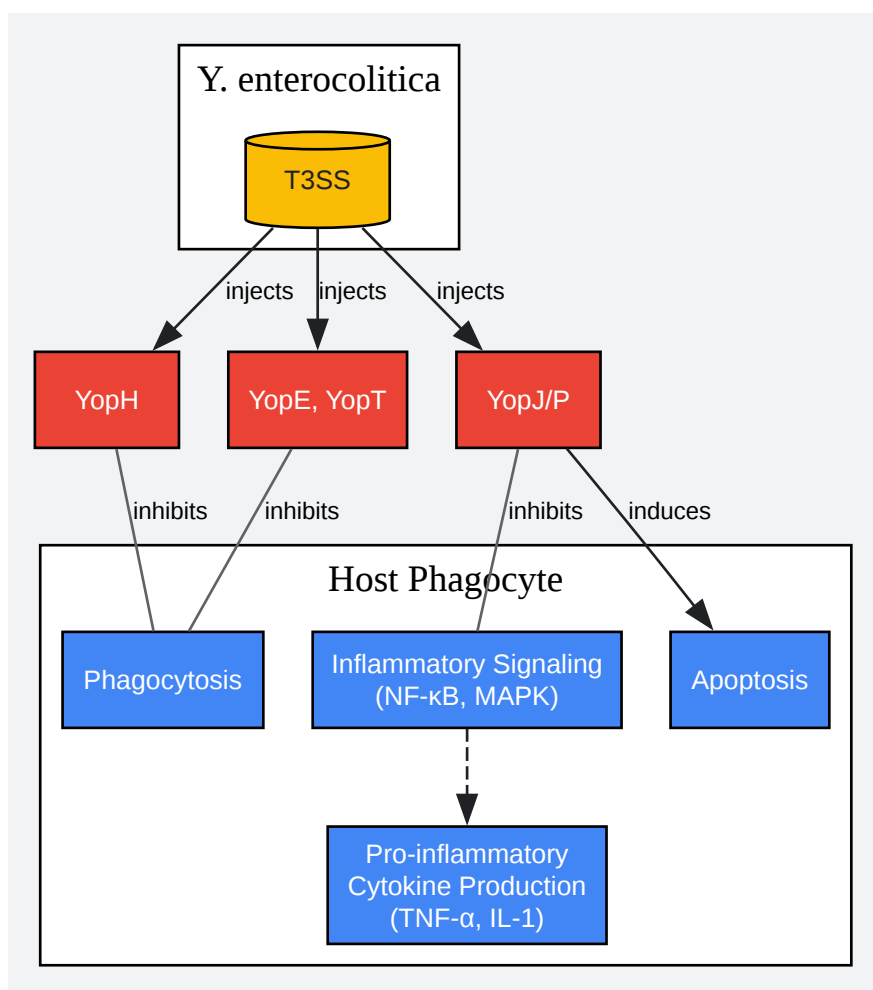
The T3SS is activated upon contact with a host cell or, in vitro, by low calcium concentrations, mimicking the intracellular environment.[18][19] The translocation process itself is mediated by the YopB and YopD proteins, which are thought to form a pore in the host cell membrane, allowing the subsequent passage of the effector Yops.[10][16][17]

Immune Evasion through Yop Effectors

Once injected into the host cell, the effector Yops execute a multi-pronged strategy to disarm the immune response, primarily targeting phagocytes like macrophages and neutrophils.[14][20]

- Inhibition of Phagocytosis: A primary defense mechanism is the prevention of engulfment by phagocytic cells.
 - YopH: A potent protein tyrosine phosphatase (PTP) that dephosphorylates multiple proteins in focal adhesion complexes, disrupting the cell's structural integrity and preventing phagocytic cup formation.[20][21]
 - YopE and YopT: These effectors inactivate small GTPases of the Rho family (such as RhoA, Rac, and Cdc42), which are master regulators of the actin cytoskeleton.[11][21] Their disruption leads to a collapse of the actin network, effectively paralyzing the phagocyte.[11]
 - YpkA/YopO: This protein also targets Rho GTPases and disrupts the actin cytoskeleton.[11][17]
- Suppression of Inflammatory Responses: *Yersinia* actively suppresses the production of pro-inflammatory cytokines to dampen the immune alarm signals.
 - YopJ (YopP in *Y. enterocolitica*): This effector is an acetyltransferase that inhibits both the NF- κ B and mitogen-activated protein kinase (MAPK) signaling pathways.[21][22][23] By blocking these central inflammatory pathways, YopJ prevents the transcription and release of key cytokines like TNF- α and interleukins.[21][24]

- YopB: Beyond its role as a translocator, YopB has been shown to independently suppress the production of TNF- α .[\[6\]](#)[\[24\]](#)
- LcrV (V antigen): This protein, which is part of the T3SS translocation apparatus, can also be released into the environment. It has an immunosuppressive effect by inducing the production of the anti-inflammatory cytokine IL-10, which in turn downregulates TNF- α production.[\[21\]](#)
- Induction of Apoptosis: YopJ/P can induce programmed cell death (apoptosis) in macrophages.[\[16\]](#)[\[22\]](#) By killing these key immune cells, the bacterium eliminates a major threat and a source of inflammatory signals.[\[22\]](#)



[Click to download full resolution via product page](#)

Caption: Yop effector functions in host immune cell suppression.

Host Immune Response and Bacterial Counter-Response

The host mounts both innate and adaptive immune responses to control *Yersinia* infection. The initial defense involves neutrophils and macrophages recruited to the site of infection.^{[5][20]} However, as described above, the T3SS and its Yop effectors are highly effective at neutralizing these first responders, allowing the bacteria to replicate extracellularly within micro-abscesses in lymphoid tissues.^{[4][11]}

Dendritic cells (DCs), which are crucial for initiating the adaptive immune response by presenting antigens to T-cells, are also targeted by *Yersinia*.^[25] Infection with *Y. enterocolitica* can inhibit DC maturation, antigen presentation, and their ability to activate T-cells, thereby delaying or weakening the adaptive immune response.^[25]

Clearance of the infection ultimately requires a coordinated effort from both the innate and adaptive immune systems, particularly T-cell mediated immunity.^{[2][25]} Pro-inflammatory cytokines like TNF- α and IFN- γ , despite *Yersinia*'s attempts at suppression, are critical for host defense against the pathogen.^[22]

Quantitative Data

Summarizing quantitative data is crucial for understanding the epidemiology and impact of yersiniosis and for designing relevant experimental models.

Table 1: Epidemiological Data for Yersiniosis

Parameter	Value	Region/Study	Citation
Estimated Annual Illnesses	~117,000	United States	[1]
Estimated Annual Hospitalizations	~640	United States	[1]
Estimated Annual Deaths	~35	United States	[1]
Incidence Rate (2014)	0.28 cases per 100,000	United States (FoodNet)	[1]
Prevalence in Gastroenteritis	1.97% (culture), 2.41% (molecular)	Global Meta-Analysis	[26][27]

| Hospitalization Rate (2000-2014) | 7.3% | Northern Spain |[28] |

Table 2: Virulence Factor Characteristics

Factor	Size / Type	Function	Encoded On	Citation
Invasin (Inv)	103 kDa Protein	Adhesion/Invasion (binds β 1-integrins)	Chromosome	[1][13]
YadA	Adhesin	Adhesion, Serum Resistance	pYV Plasmid	[7][15]
Ail	Outer Membrane Protein	Adhesion, Invasion, Complement Resistance	Chromosome	[5][13]
T3SS	Multi-protein Complex	Effector Protein Injection	pYV Plasmid	[8][9]
YopH	Tyrosine Phosphatase	Anti-phagocytosis	pYV Plasmid	[11][21]
YopE	GTPase Activating Protein	Anti-phagocytosis	pYV Plasmid	[11][21]

| YopJ/P | Acetyltransferase | Inhibits MAPK/NF- κ B, Induces Apoptosis | pYV Plasmid |[21][22] |

Experimental Protocols

Reproducible experimental models are essential for studying *Y. enterocolitica* pathogenesis.

Protocol: Mouse Model of Oral Infection

This protocol is adapted from established methods for studying yersiniosis in vivo.[29][30][31]

Objective: To establish an infection in mice via the natural oral route to study colonization, dissemination, and host immune response.

Materials:

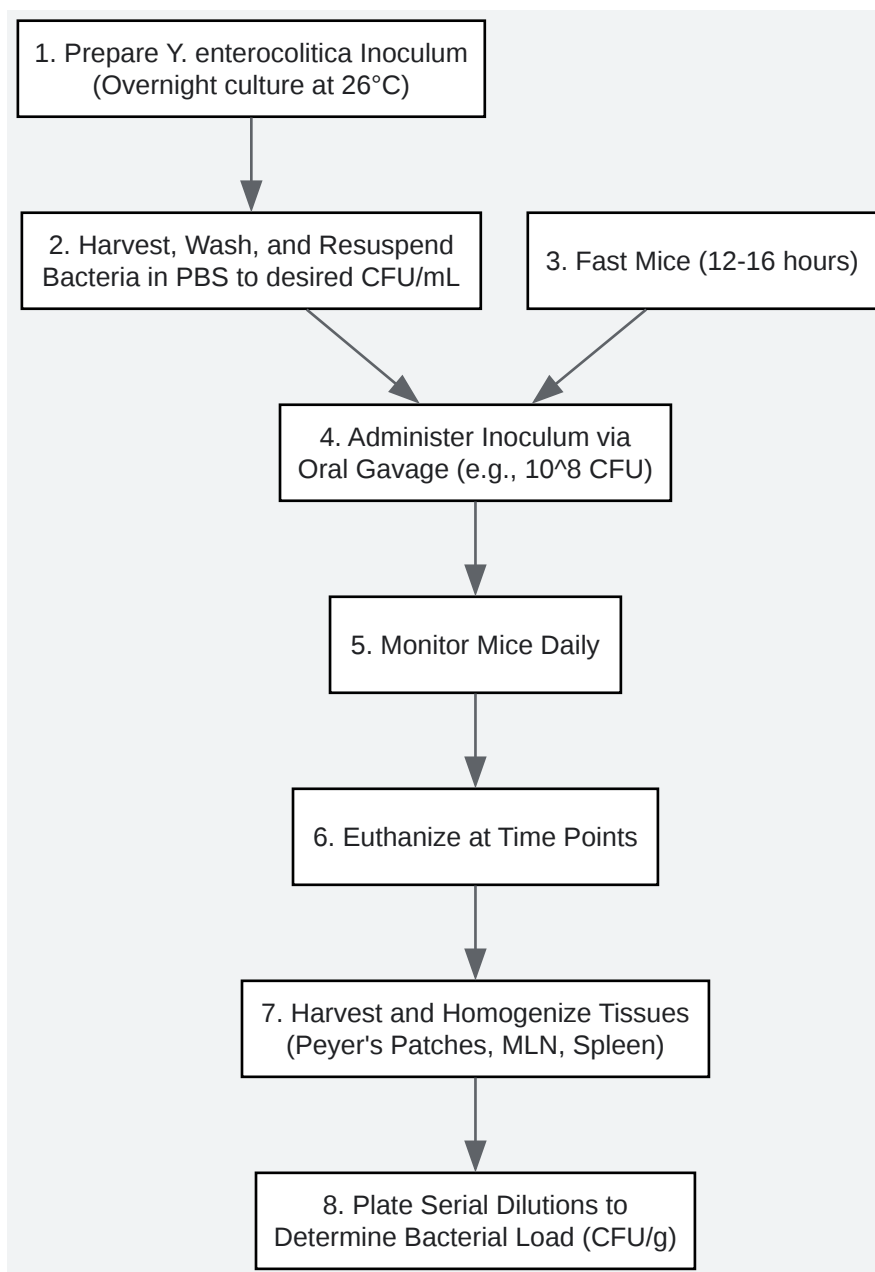
- Yersinia enterocolitica strain (e.g., serotype O:8, strain 8081v).

- Luria-Bertani (LB) broth.
- 6-8 week old female BALB/c or C57BL/6 mice.[29]
- Sterile phosphate-buffered saline (PBS).
- Oral gavage needles (20-gauge, ball-tipped).[29]
- Spectrophotometer.
- Appropriate caging and personal protective equipment (PPE).

Methodology:

- Bacterial Culture Preparation:
 - Inoculate 5 mL of LB broth with a single colony of *Y. enterocolitica*.
 - Grow overnight at 26°C with shaking. This temperature promotes the expression of flagella and Invasin.
 - The following day, dilute the overnight culture 1:50 in fresh LB broth and grow for another 2-3 hours until it reaches the mid-logarithmic phase ($OD_{600} \approx 0.8$).
 - Harvest bacteria by centrifugation (e.g., 5000 x g for 10 min).
 - Wash the bacterial pellet twice with sterile PBS.
 - Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1×10^9 CFU/mL). The infectious dose can be confirmed by serial dilution and plating on LB agar.
- Mouse Infection:
 - Prior to infection, fast mice for 12-16 hours to facilitate gastric transit of the inoculum. Water should be available ad libitum.
 - Administer 100 μ L of the bacterial suspension (e.g., 1×10^8 CFU) to each mouse via oral gavage.

- A control group should receive 100 μ L of sterile PBS.
- Post-Infection Monitoring and Analysis:
 - Monitor mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).
 - At predetermined time points (e.g., day 3, 5, 7 post-infection), euthanize subsets of mice.
 - Aseptically harvest organs of interest (Peyer's patches, mesenteric lymph nodes, spleen, liver).
 - Homogenize tissues in sterile PBS.
 - Perform serial dilutions of the homogenates and plate on selective agar (e.g., Cefsulodin-Irgasan-Novobiocin [CIN] agar) to determine the bacterial load (CFU/gram of tissue).



[Click to download full resolution via product page](#)

Caption: Workflow for a mouse oral infection model.

Protocol: Macrophage Infection and Cytokine Suppression Assay

Objective: To quantify the ability of *Y. enterocolitica* to suppress the production of pro-inflammatory cytokines by macrophages.

Materials:

- Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages).
- DMEM with 10% FBS, glutamine, and antibiotics.
- *Y. enterocolitica* wild-type strain and a T3SS-deficient mutant (e.g., pYV-cured strain) as a control.
- LPS (from *E. coli*).
- ELISA kit for TNF- α .
- 96-well tissue culture plates.

Methodology:

- Cell Culture:
 - Seed macrophages in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Bacterial Culture Preparation:
 - Grow *Yersinia* strains overnight at 26°C.
 - Dilute cultures and grow at 37°C for 2-3 hours to induce T3SS expression.
 - Wash and resuspend bacteria in antibiotic-free DMEM.
- Infection:
 - Replace the medium on the macrophages with fresh, antibiotic-free DMEM.
 - Infect cells with wild-type or T3SS-deficient *Yersinia* at a multiplicity of infection (MOI) of 10.
 - Centrifuge the plate briefly (e.g., 200 x g for 5 min) to synchronize the infection.

- Incubate for 1 hour at 37°C, 5% CO₂.
- Cytokine Stimulation and Measurement:
 - After the initial infection, add gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria.
 - Add LPS (100 ng/mL) to all wells to stimulate a strong inflammatory response. Include uninfected controls with and without LPS.
 - Incubate for an additional 4-6 hours.
 - Collect the cell culture supernatants.
 - Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Compare the levels of TNF-α produced by uninfected cells, cells infected with the T3SS-deficient mutant, and cells infected with the wild-type strain. A significant reduction in TNF-α in the wild-type infected group indicates Yop-mediated suppression.

Conclusion and Future Directions

The pathophysiology of *Yersinia enterocolitica* is a testament to its evolutionary adaptation as a successful pathogen. Its ability to specifically target M cells for invasion, coupled with the sophisticated T3SS that injects a cocktail of effector proteins to disarm phagocytes and suppress inflammation, allows it to establish a niche within the host's lymphoid tissues.

For drug development professionals, several key areas represent promising targets:

- Adhesion and Invasion Factors: Developing small molecule inhibitors or antibodies that block the interaction between Invasin/YadA and host cell receptors could prevent the initial stage of infection.
- The T3SS Apparatus: The injectisome itself is a complex, multi-protein structure unique to Gram-negative pathogens. Targeting its assembly or function could represent a broad-spectrum anti-virulence strategy.

- Yop Effector Enzymes: The enzymatic activities of Yops like YopH (phosphatase) and YopJ (acetyltransferase) are critical for virulence. Designing specific inhibitors for these effectors could restore the host's immune function without the selective pressure of traditional bactericidal antibiotics.

Further research is needed to fully elucidate the host-specific interactions, the precise mechanisms of dissemination beyond the mesenteric lymph nodes, and the factors that lead to chronic post-infection sequelae like reactive arthritis. A deeper understanding of these processes will continue to pave the way for novel therapies to combat this important foodborne pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Pathogenesis of *Y. enterocolitica* and *Y. pseudotuberculosis* in Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarm.com [ijarm.com]
- 4. *Yersinia enterocolitica* Infection of Mice Reveals Clonal Invasion and Abscess Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mechpath.com [mechpath.com]
- 6. Bacterial evasion of host immune defense: *Yersinia enterocolitica* encodes a suppressor for tumor necrosis factor alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique Cell Adhesion and Invasion Properties of *Yersinia enterocolitica* O:3, the Most Frequent Cause of Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Most Important Virulence Markers of *Yersinia enterocolitica* and Their Role during Infection | MDPI [mdpi.com]
- 9. csus.edu [csus.edu]
- 10. *Yersinia* outer proteins: role in modulation of host cell signaling responses and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. *Yersinia enterocolitica*: Pathogenesis, virulence and antimicrobial resistance | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 12. *Yersinia enterocolitica* Invasin-Dependent and Invasin-Independent Mechanisms of Systemic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. *Yersinia enterocolitica*: Mode of Transmission, Molecular Insights of Virulence, and Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human and Animal Isolates of *Yersinia enterocolitica* Show Significant Serotype-Specific Colonization and Host-Specific Immune Defense Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. *Yersinia enterocolitica* exploits different pathways to accomplish adhesion and toxin injection into host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. *Yersinia enterocolitica* type III secretion–translocation system: channel formation by secreted Yops | The EMBO Journal [link.springer.com]
- 17. researchgate.net [researchgate.net]
- 18. A Program of *Yersinia enterocolitica* Type III Secretion Reactions Is Activated by Specific Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Life After Secretion—*Yersinia enterocolitica* Rapidly Toggles Effector Secretion and Can Resume Cell Division in Response to Changing External Conditions [frontiersin.org]
- 20. *Yersinia* vs. host Immunity: how a pathogen evades or triggers a protective response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Innate immune response during *Yersinia* infection: critical modulation of cell death mechanisms through phagocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cell death programs in *Yersinia* immunity and pathogenesis [frontiersin.org]
- 24. Bacterial evasion of host immune defense: *Yersinia enterocolitica* encodes a suppressor for tumor necrosis factor alpha expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.plos.org [journals.plos.org]
- 26. Global Prevalence of *Yersinia enterocolitica* in Cases of Gastroenteritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Thirty years of human infections caused by *Yersinia enterocolitica* in northern Spain: 1985–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pathophysiology of enteric yersiniosis caused by Y. enterocolitica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611877#pathophysiology-of-enteric-yersiniosis-caused-by-y-enterocolitica]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com